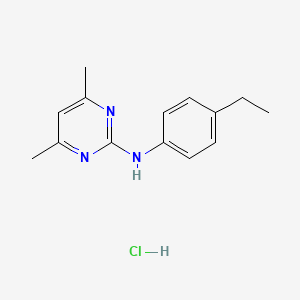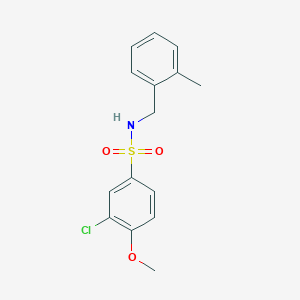
7-(diethylamino)-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide
Übersicht
Beschreibung
7-(diethylamino)-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a potent and widely used research tool in the field of pharmacology.
Wirkmechanismus
7-(diethylamino)-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide acts as a competitive antagonist of the adenosine A1 receptor. It binds to the receptor and prevents the binding of adenosine, which is a natural ligand for the receptor. This results in a decrease in the activity of the receptor and its downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce heart rate and blood pressure in animal models, indicating its potential use in the treatment of cardiovascular diseases. This compound has also been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-(diethylamino)-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor and investigate its function. However, one limitation of using this compound is its relatively low potency compared to other adenosine receptor antagonists.
Zukünftige Richtungen
There are several future directions for research involving 7-(diethylamino)-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide. One area of interest is the role of adenosine receptors in the regulation of sleep. This compound has been shown to block the sleep-promoting effects of adenosine, suggesting that adenosine A1 receptors may play a role in regulating sleep-wake cycles. Another area of interest is the potential use of this compound in the treatment of inflammatory diseases. Further research is needed to determine the efficacy of this compound in these applications.
Wissenschaftliche Forschungsanwendungen
7-(diethylamino)-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide is used extensively in scientific research to study the adenosine A1 receptor. It has been used to investigate the role of adenosine receptors in cardiovascular function, as well as in the central nervous system. This compound has also been used to study the effects of adenosine on the immune system and inflammation.
Eigenschaften
IUPAC Name |
7-(diethylamino)-2-oxo-N-(4-propoxyphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-4-13-28-19-11-8-17(9-12-19)24-22(26)20-14-16-7-10-18(25(5-2)6-3)15-21(16)29-23(20)27/h7-12,14-15H,4-6,13H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDGQDBSPVONNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C(C=C3)N(CC)CC)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4172524.png)


acetate](/img/structure/B4172543.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B4172554.png)
![N'-[5-ethyl-5-methyl-4-oxo-3-(2-phenylethyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl]-2-phenylacetohydrazide](/img/structure/B4172566.png)
![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4172568.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-fluorophenyl)benzamide](/img/structure/B4172580.png)
![2-(2,5-dimethylphenoxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4172583.png)
![N-{1-[1-(2-chloro-5-fluorobenzyl)-1,2,5,6-tetrahydropyridin-3-yl]propyl}-N-methylacetamide](/img/structure/B4172590.png)

![2-{[(4-methoxybenzyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4172598.png)
![12-(2-chlorophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4172610.png)
![2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B4172619.png)
